1-Cyclohexyl-2-methylpropyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-methylpropyl butyrate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction between butyric acid and 1-cyclohexyl-2-methylpropanol. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-2-methylpropyl butyrate can be synthesized through esterification. The typical method involves the reaction of butyric acid with 1-cyclohexyl-2-methylpropanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reactants are continuously fed into a reactor, and the product is continuously removed, which helps in maintaining the reaction equilibrium and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-2-methylpropyl butyrate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Major Products
Hydrolysis: Butyric acid and 1-cyclohexyl-2-methylpropanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-2-methylpropyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 1-cyclohexyl-2-methylpropyl butyrate primarily involves its hydrolysis to butyric acid and 1-cyclohexyl-2-methylpropanol. Butyric acid is known to have various biological effects, including anti-inflammatory properties and the ability to modulate gene expression through histone modification. The ester itself may interact with olfactory receptors, contributing to its fragrance properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Cyclohexyl-2-methylpropyl acetate: Similar structure but with an acetate group instead of a butyrate group.
1-Cyclohexyl-2-methylpropyl propionate: Similar structure but with a propionate group instead of a butyrate group.
Cyclohexyl butyrate: Lacks the 2-methylpropyl group, simpler structure.
Uniqueness
1-Cyclohexyl-2-methylpropyl butyrate is unique due to its specific ester linkage and the presence of both cyclohexyl and 2-methylpropyl groups.
Eigenschaften
CAS-Nummer |
63573-83-1 |
---|---|
Molekularformel |
C14H26O2 |
Molekulargewicht |
226.35 g/mol |
IUPAC-Name |
(1-cyclohexyl-2-methylpropyl) butanoate |
InChI |
InChI=1S/C14H26O2/c1-4-8-13(15)16-14(11(2)3)12-9-6-5-7-10-12/h11-12,14H,4-10H2,1-3H3 |
InChI-Schlüssel |
ZENUMDIFMRNKGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C1CCCCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.